2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide
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Overview
Description
2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide typically involves the reaction of a thiazolidinone derivative with an appropriate amine. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways that regulate cell function and survival.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.
Iminothiazolidinones: Compounds with imino groups attached to the thiazolidinone ring.
Uniqueness
2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-24-14-10-6-5-9-13(14)20-18-21-17(23)15(25-18)11-16(22)19-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3,(H,19,22)(H,20,21,23) |
InChI Key |
JQFWPUWESRSUFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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